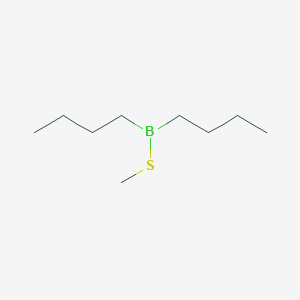
Dibutyl(methylsulfanyl)borane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl(methylsulfanyl)borane is an organoboron compound that features a boron atom bonded to two butyl groups and one methylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl(methylsulfanyl)borane typically involves the reaction of dibutylborane with methylsulfanyl reagents under controlled conditions. . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes using specialized reactors to ensure safety and efficiency. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl(methylsulfanyl)borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: It can act as a reducing agent in organic synthesis, particularly in the reduction of carbonyl compounds to alcohols.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Typical reducing conditions involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or platinum.
Substitution: Substitution reactions often require nucleophiles like amines or alcohols and may be facilitated by catalysts or bases.
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Alcohols.
Substitution: Various substituted boranes depending on the nucleophile used.
Applications De Recherche Scientifique
Dibutyl(methylsulfanyl)borane has several applications in scientific research:
Chemistry: It is used in Suzuki–Miyaura coupling reactions for the formation of carbon-carbon bonds.
Biology: The compound’s derivatives are explored for their potential as enzyme inhibitors and in drug design.
Medicine: Research is ongoing into its use in the synthesis of pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of dibutyl(methylsulfanyl)borane involves its ability to donate electrons and form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, facilitating reactions with nucleophiles. The methylsulfanyl group can influence the reactivity and stability of the compound, making it a versatile reagent in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibutylborane: Lacks the methylsulfanyl group, making it less versatile in certain reactions.
Dimethylsulfanylborane: Contains two methylsulfanyl groups, which can alter its reactivity compared to dibutyl(methylsulfanyl)borane.
Borane-tetrahydrofuran complex: Commonly used in hydroboration reactions but lacks the specific functionalization of this compound.
Uniqueness
This compound’s unique combination of butyl and methylsulfanyl groups provides a balance of stability and reactivity, making it particularly useful in selective reductions and substitutions. Its ability to participate in a wide range of reactions distinguishes it from other borane derivatives .
Propriétés
Numéro CAS |
20524-64-5 |
|---|---|
Formule moléculaire |
C9H21BS |
Poids moléculaire |
172.14 g/mol |
Nom IUPAC |
dibutyl(methylsulfanyl)borane |
InChI |
InChI=1S/C9H21BS/c1-4-6-8-10(11-3)9-7-5-2/h4-9H2,1-3H3 |
Clé InChI |
VXMRBFBYNSDXSR-UHFFFAOYSA-N |
SMILES canonique |
B(CCCC)(CCCC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


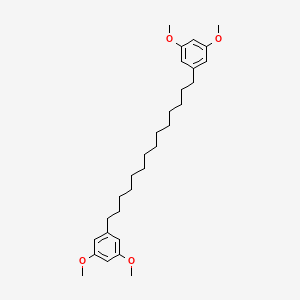
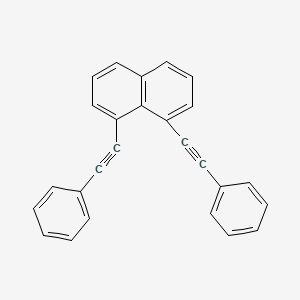
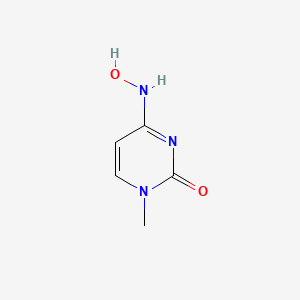
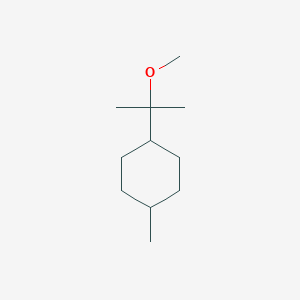

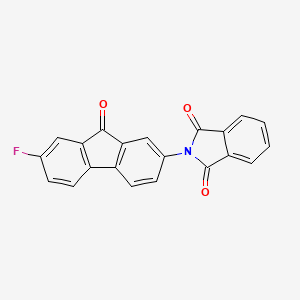
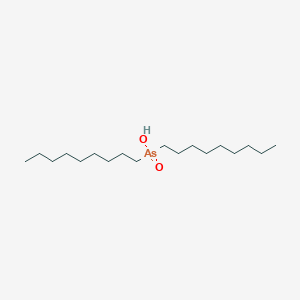
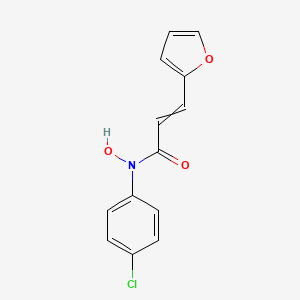
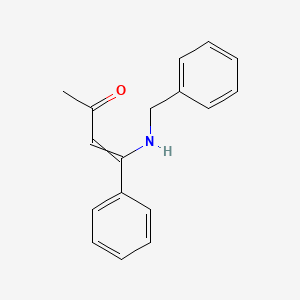


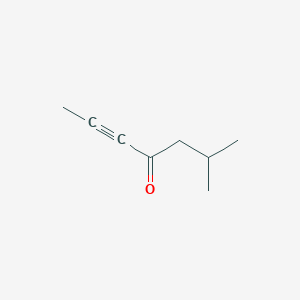
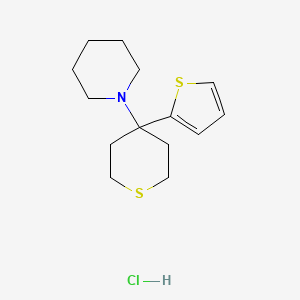
![5-Ethenylbicyclo[2.2.2]oct-2-ene](/img/structure/B14718013.png)
